

"6-chloro-N,N,2-trimethylpyrimidin-4-amine" chemical safety and hazards

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B1390844

[Get Quote](#)

An In-depth Technical Guide: Chemical Safety and Hazards of **6-chloro-N,N,2-trimethylpyrimidin-4-amine**

Introduction: Navigating Data Gaps in Chemical Safety

In the landscape of chemical research and drug development, scientists frequently encounter novel or sparsely documented compounds. **6-chloro-N,N,2-trimethylpyrimidin-4-amine** (CAS No. 58514-89-9) is one such molecule. While it holds potential as a building block in synthetic chemistry, a thorough review of publicly available safety data reveals a significant lack of specific toxicological and hazard information.^{[1][2]} The Safety Data Sheet (SDS) for this exact compound indicates that GHS classification, hazard statements, and pictograms are not available.^[1]

This guide addresses this critical data gap. As a Senior Application Scientist, my objective is not only to present known facts but also to provide a robust framework for risk assessment when empirical data is absent. The cornerstone of this approach is hazard assessment by structural analogy, a scientifically validated method for inferring the potential hazards of a chemical by comparing it to structurally similar compounds for which comprehensive safety data exists. This methodology allows us to anticipate risks and establish rigorous safety protocols, ensuring that the absence of data does not lead to an absence of caution.

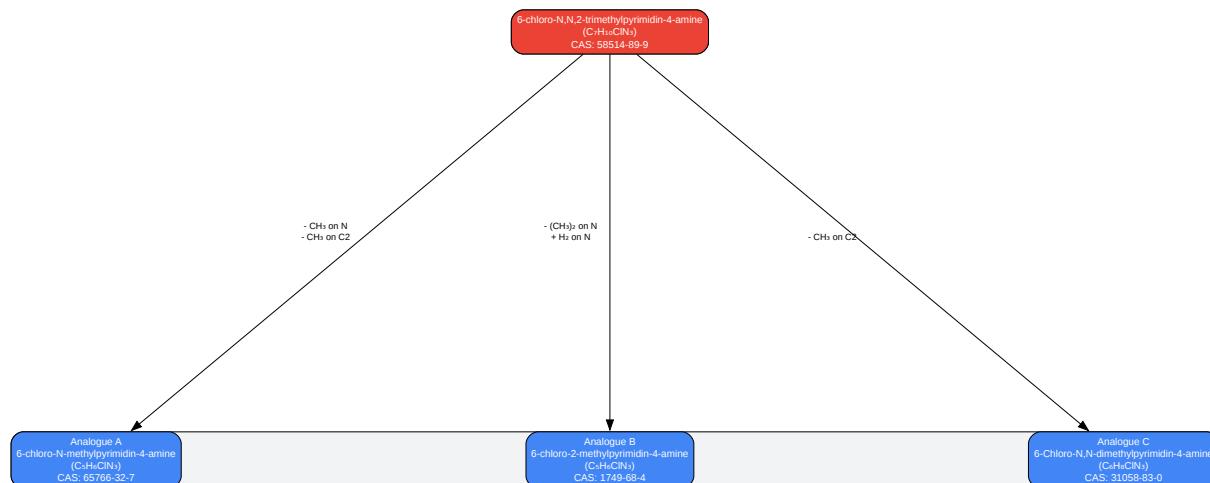
This document will therefore first identify the compound and its known properties, then present a detailed hazard analysis of its closest structural analogues. From this foundation, we will construct an inferred hazard profile and detail the comprehensive, self-validating safety protocols required for handling **6-chloro-N,N,2-trimethylpyrimidin-4-amine** with the highest degree of scientific integrity and personal safety.

PART 1: Compound Identification and Hazard Assessment by Analogy

Physicochemical Profile of 6-chloro-N,N,2-trimethylpyrimidin-4-amine

- IUPAC Name: **6-chloro-N,N,2-trimethylpyrimidin-4-amine**[\[1\]](#)
- Synonyms: 2-Methyl-4-chlor-6-dimethylaminopyrimidin, chlorotrimethylpyrimidinamine[\[1\]](#)
- CAS Number: 58514-89-9[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₇H₁₀ClN₃
- Molecular Weight: 171.63 g/mol
- Appearance: Typically a solid[\[3\]](#)

The Principle of Structural Analogy


The toxicological and hazardous properties of a chemical are intrinsically linked to its structure. Functional groups, ring systems, and substituents dictate how a molecule interacts with biological systems. When data for a specific chemical is unavailable, we can predict its behavior by examining analogues that share a core scaffold and key functional groups.

For **6-chloro-N,N,2-trimethylpyrimidin-4-amine**, the core structure is a chloropyrimidine ring with amine substituents. We have identified three close analogues with available GHS data:

- Analogue A: 6-chloro-N-methylpyrimidin-4-amine: Lacks one N-methyl group and the 2-methyl group.

- Analogue B: 6-chloro-2-methylpyrimidin-4-amine: Lacks the two N,N-dimethyl groups, having a primary amine instead.
- Analogue C: 6-Chloro-N,N-dimethylpyrimidin-4-amine: Lacks only the 2-methyl group.

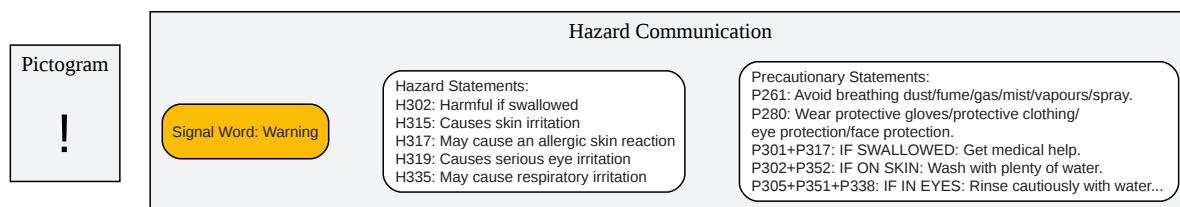
The diagram below illustrates the structural relationships, providing the visual basis for our comparative hazard assessment.

[Click to download full resolution via product page](#)

Caption: Structural relationship between the target compound and its analogues.

Comparative GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The table below synthesizes the GHS classifications for the selected analogues, sourced from authoritative databases.^{[4][5][6]} The consistency across these related molecules provides a strong basis for inferring the hazards of our target compound.


Hazard Classification	Analogue A: 6-chloro-N-methylpyrimidin-4-amine ^{[4][5]}	Analogue B: 6-chloro-2-methylpyrimidin-4-amine ^[6]	Analogue C: 6-Chloro-N,N-dimethylpyrimidin-4-amine
Acute Toxicity, Oral	Category 4 (Harmful if swallowed)	Category 4 (Harmful if swallowed)	Category 4 (Harmful if swallowed)
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)	Category 2 (Causes skin irritation)	Not Classified
Serious Eye Damage/Irritation	Category 2 (Causes serious eye irritation)	Category 2A (Causes serious eye irritation)	Not Classified
Skin Sensitization	Category 1 (May cause an allergic skin reaction)	Not Classified	Category 1 (May cause an allergic skin reaction)
Specific Target Organ Toxicity (Single Exposure)	Category 3 (May cause respiratory irritation)	Category 3 (May cause respiratory irritation)	Not Classified

PART 2: Inferred Hazard Profile and Safety Protocols

Based on the consistent data from the structural analogues, we must handle **6-chloro-N,N,2-trimethylpyrimidin-4-amine** as a hazardous substance. The following profile is inferred and represents a conservative, safety-first approach.

Inferred GHS Classification

- Signal Word: Warning [4][5][6]
- Pictograms:
 - Health Hazard / Exclamation Mark (GHS07)
- Inferred Hazard Statements:
 - H302: Harmful if swallowed. [4][5][6]
 - H315: Causes skin irritation. [4][5][6]
 - H317: May cause an allergic skin reaction. [4][5]
 - H319: Causes serious eye irritation. [4][5][6]
 - H335: May cause respiratory irritation. [4][5][6]

[Click to download full resolution via product page](#)

Caption: Inferred GHS hazard communication elements for the target compound.

Proactive Safety Protocols: A Self-Validating System

The following protocols are designed to create a self-validating system of safety. Each step is a checkpoint designed to prevent exposure, assuming the inferred hazards are present.

A. Engineering Controls & Personal Protective Equipment (PPE)

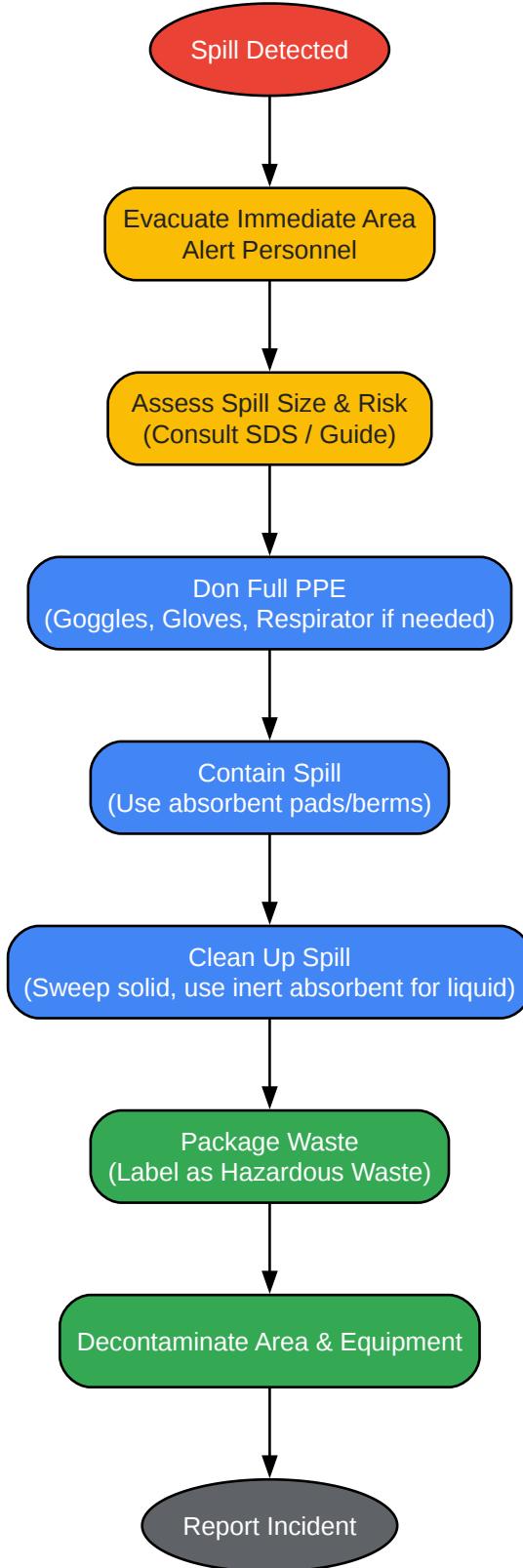
The primary causality behind these choices is the prevention of inhalation, dermal, and ocular exposure.

- Primary Engineering Control: All handling of **6-chloro-N,N,2-trimethylpyrimidin-4-amine**, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.^[7] This directly mitigates the respiratory irritation hazard (H335).
- Personal Protective Equipment (PPE): A multi-layered defense is required.
 - Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.^{[4][8]} A face shield should be worn over goggles if there is a splash risk.
 - Skin Protection:
 - Gloves: Handle with chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.^[4] Change gloves immediately if contamination is suspected.
 - Lab Coat: A flame-retardant, buttoned lab coat must be worn at all times.
 - Respiratory Protection: While the fume hood is the primary control, if an emergency situation arises where exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.^[8]

B. Safe Handling and Storage

- Handling:
 - Avoid formation of dust and aerosols.^[1]
 - Use non-sparking tools.^[1]
 - Wash hands thoroughly after handling.^{[4][7]}
 - Do not eat, drink, or smoke in the work area.^{[4][8]}

- Contaminated work clothing should not be allowed out of the workplace.[4]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
 - Store locked up.[4][8]
 - Keep away from incompatible materials such as strong oxidizing agents.[9]


C. First Aid Measures (Based on Analogue Data)

- If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4][7]
- In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. If skin irritation or a rash occurs, get medical help.[4][7]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical help immediately.[4][8][10]

D. Fire-Fighting and Accidental Release Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4]
- Fire-Fighting Actions: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][4]
- Accidental Release:
 - Ensure adequate ventilation and wear full PPE.
 - Avoid dust formation.[4]
 - Prevent further leakage or spillage if safe to do so.[4]

- Sweep up the material, place it in a suitable closed container for disposal. Do not let the product enter drains.[4][10]

[Click to download full resolution via product page](#)

Caption: Workflow for responding to an accidental chemical spill.

PART 3: Data Gaps and Disposal

Toxicological and Ecological Profile

A critical aspect of this guide is to transparently state what is not known. For **6-chloro-N,N,2-trimethylpyrimidin-4-amine**, there is no available data in the searched sources regarding:

- Acute toxicity (dermal, inhalation)
- Chronic toxicity
- Carcinogenicity, mutagenicity, or reproductive toxicity
- Persistence and degradability in the environment[1]
- Bioaccumulative potential[1]
- Toxicity to aquatic life (fish, daphnia, algae)[1][11]

This lack of data necessitates that the compound be handled with maximal precaution to avoid any environmental release.

Disposal Considerations

The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][11]

- Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1][11]
- Do not discharge to sewer systems.[1][11]
- Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or disposed of as hazardous waste.[11]

Disposal must always be in accordance with federal, state, and local environmental regulations.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 6-chloro-N,N,2-trimethyl-4-pyrimidinamine - Safety Data Sheet [chemicalbook.com]
- 3. 6-Chloro-Nmethylpyrimidin-4-Amine | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. ["6-chloro-N,N,2-trimethylpyrimidin-4-amine" chemical safety and hazards]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1390844#6-chloro-n-n-2-trimethylpyrimidin-4-amine-chemical-safety-and-hazards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com